molecular formula C9H16O2 B6203337 2-(2-methylpropyl)oxan-4-one CAS No. 23659-44-1

2-(2-methylpropyl)oxan-4-one

Cat. No.: B6203337
CAS No.: 23659-44-1
M. Wt: 156.2
InChI Key:
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Description

2-(2-methylpropyl)oxan-4-one is an organic compound with the molecular formula C10H20O2. It is a member of the oxanone family, characterized by a six-membered ring containing an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)oxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpropyl alcohol with a suitable ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and process optimization techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)oxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxanone to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-methylpropyl)oxan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)oxan-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(2-methylpropyl)oxan-4-ol
  • 2-(4-isobutylphenyl)propanol
  • 2-methyl-4-penten-2-ol

Uniqueness

2-(2-methylpropyl)oxan-4-one is unique due to its specific structural features and reactivity. Its six-membered ring with an oxygen atom provides distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it offers unique reactivity and potential for diverse applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(2-methylpropyl)oxan-4-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a ketone group, and the cyclization of the intermediate to form the oxan ring.", "Starting Materials": ["2-methyl-1-propanol", "acetic anhydride", "sodium hydroxide", "sulfuric acid", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "diethyl ether"], "Reaction": [ "Step 1: Protection of the hydroxyl group in 2-methyl-1-propanol using acetic anhydride and sodium hydroxide to form 2-methyl-1-propyl acetate.", "Step 2: Oxidation of 2-methyl-1-propyl acetate using sulfuric acid and sodium chloride to form 2-methylpropan-1-one.", "Step 3: Conversion of 2-methylpropan-1-one to the Grignard reagent using magnesium and diethyl ether.", "Step 4: Reaction of the Grignard reagent with ethyl chloroformate to form the intermediate 2-(2-methylpropoxy)propan-1-one.", "Step 5: Cyclization of the intermediate using sodium bicarbonate to form 2-(2-methylpropyl)oxan-4-one." ] }

CAS No.

23659-44-1

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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